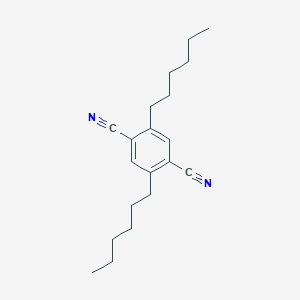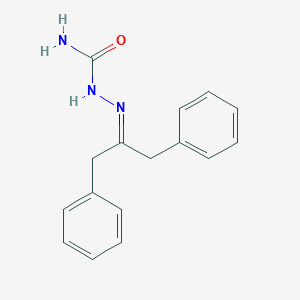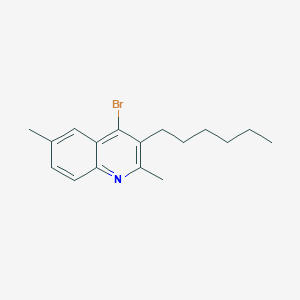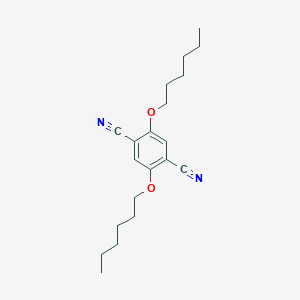![molecular formula C24H16OS3 B296074 Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone](/img/structure/B296074.png)
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone, also known as PDM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PDM has a unique molecular structure that allows it to interact with biological systems in a specific manner, making it a valuable tool for studying various biochemical and physiological processes.
Applications De Recherche Scientifique
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone has been used in various scientific research applications, including the study of enzyme inhibition, protein-ligand interactions, and drug discovery. This compound has been shown to inhibit the activity of certain enzymes, making it a potential drug target for the treatment of various diseases. Additionally, this compound has been used as a probe to study protein-ligand interactions, which can provide valuable insights into the mechanisms of various biochemical processes. This compound has also been used in drug discovery efforts, as its unique molecular structure may provide a starting point for the development of new therapeutics.
Mécanisme D'action
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone interacts with biological systems through the formation of covalent bonds with thiol groups on proteins and enzymes. This interaction can result in the inhibition of enzyme activity, which can have downstream effects on various biochemical processes. The specific mechanism of action of this compound may vary depending on the target enzyme or protein, and further research is needed to fully understand its interactions with biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific target enzyme or protein. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can result in increased levels of acetylcholine, which can have downstream effects on various physiological processes, including muscle contraction and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone in lab experiments is its specificity for thiol groups on proteins and enzymes. This specificity allows for targeted inhibition of specific enzymes or proteins, which can provide valuable insights into various biochemical processes. However, one limitation of using this compound is its potential toxicity, as it can form covalent bonds with thiol groups on non-target proteins and enzymes, leading to unintended effects.
Orientations Futures
Future research on Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone could focus on further elucidating its mechanism of action and identifying specific target enzymes or proteins. Additionally, this compound could be used in drug discovery efforts, as its unique molecular structure may provide a starting point for the development of new therapeutics. Finally, this compound could be used in the development of new probes for studying protein-ligand interactions, which can provide valuable insights into various biochemical processes.
Méthodes De Synthèse
The synthesis of Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone involves the reaction of 2-acetylthiophene with 2-phenyl-2-thioxoethanol in the presence of a base catalyst. The resulting intermediate is then reacted with 4-chlorobenzaldehyde to yield this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.
Propriétés
Formule moléculaire |
C24H16OS3 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
phenyl-[(2E)-5-phenyl-2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiol-4-yl]methanone |
InChI |
InChI=1S/C24H16OS3/c25-22(18-12-6-2-7-13-18)24-23(19-14-8-3-9-15-19)27-21(28-24)16-20(26)17-10-4-1-5-11-17/h1-16H/b21-16+ |
Clé InChI |
OYZZILZSKFMTOX-LTGZKZEYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(S/C(=C/C(=S)C3=CC=CC=C3)/S2)C(=O)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=CC(=S)C3=CC=CC=C3)S2)C(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC(=CC(=S)C3=CC=CC=C3)S2)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)





![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)

